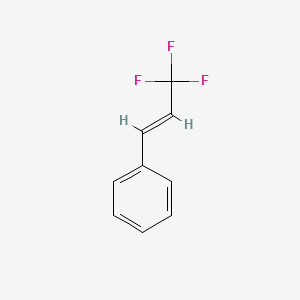

(3,3,3-Trifluoroprop-1-en-1-yl)benzene

Description

The strategic incorporation of fluorine into organic molecules has become a transformative approach in the chemical sciences. This introduction delves into the expansive field of organofluorine chemistry, highlighting the pivotal role of specific structural motifs, particularly trifluoromethyl-substituted alkenes, and tracing the historical evolution of the synthetic methodologies that brought these compounds to the forefront of research and development.

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has carved out an indispensable niche in modern chemical synthesis. wikipedia.org The C-F bond is the strongest single bond to carbon, a property that imparts exceptional thermal and metabolic stability to fluorinated molecules. nih.govnih.gov This stability is a key reason why organofluorine compounds are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and refrigerants. wikipedia.orgworktribe.com

The introduction of fluorine can profoundly alter a molecule's physicochemical properties. beilstein-journals.org As the most electronegative element, fluorine's presence can modulate a molecule's acidity (pKa), lipophilicity, and conformational preferences. tandfonline.comalfa-chemistry.com These modifications are critically important in drug design. For instance, increasing a drug candidate's metabolic stability can prolong its therapeutic effect, while adjusting its lipophilicity can enhance its ability to permeate biological membranes and reach its target. alfa-chemistry.comnih.gov Consequently, it is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. wikipedia.org Notable examples of blockbuster drugs containing fluorine include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin. wikipedia.org

The profound impact of fluorine substitution is summarized in the table below, illustrating how this unique element can be leveraged to optimize molecular behavior for specific applications.

| Property Affected by Fluorination | Consequence in Chemical and Biological Systems |

| Metabolic Stability | Increased resistance to metabolic degradation, leading to longer half-life for drugs. nih.gov |

| Lipophilicity | Can be tuned to enhance membrane permeability and improve absorption and distribution of bioactive molecules. nih.govsci-hub.st |

| Acidity/Basicity (pKa) | Alters the ionization state of nearby functional groups, affecting solubility and receptor binding interactions. alfa-chemistry.com |

| Binding Affinity | Can enhance interactions with biological targets through unique electrostatic and non-covalent interactions. tandfonline.com |

| Conformation | Influences the three-dimensional shape of a molecule, which can lock it into a bioactive conformation. researchgate.net |

This table provides a generalized overview of the effects of fluorination.

Among the vast array of organofluorine compounds, trifluoromethyl-substituted alkenes have emerged as exceptionally versatile building blocks in organic synthesis. researchgate.net The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the adjacent carbon-carbon double bond. nih.gov This electronic perturbation makes these alkenes susceptible to a wide range of chemical transformations, allowing chemists to construct complex molecular architectures. rsc.orgnih.gov

Trifluoromethyl alkenes serve as valuable precursors for synthesizing other important fluorinated motifs. rsc.org For example, they can be converted into gem-difluoroalkenes, which are recognized as mimics of ketone groups in biological systems. researchgate.netacs.org Furthermore, they are key intermediates in the synthesis of trifluoromethyl-substituted cyclopropanes, which can act as isosteres for bulky tert-butyl groups in drug design. rsc.org The reactivity of these alkenes has been exploited in numerous reaction types, including cycloadditions, radical additions, and transition-metal-catalyzed cross-coupling reactions, demonstrating their broad synthetic utility. nih.govrsc.org

The application of these building blocks allows for the regio- and stereoselective introduction of the trifluoromethyl group, which is crucial for fine-tuning the properties of bioactive molecules. rsc.org Their utility is demonstrated in the synthesis of complex natural products, pharmaceuticals, and functional materials, solidifying their status as indispensable tools for modern synthetic chemists. rsc.orgresearchgate.net

The journey to develop reliable methods for introducing the trifluoromethyl group into organic molecules, particularly into unsaturated systems like alkenes, has a rich history. Early investigations into the biological effects of the -CF3 group began as far back as 1927 with F. Lehmann. wikipedia.org

One of the foundational methods was the Swarts reaction , first reported by Frédéric Swarts in 1892. wikipedia.orgbyjus.com This halogen exchange (HALEX) reaction initially used antimony fluorides (e.g., SbF3) to replace chlorine or bromine atoms with fluorine, enabling the synthesis of early trifluoromethylated aromatic compounds from benzotrichlorides. wikipedia.orgunacademy.com In the 1930s, this process was adapted using hydrogen fluoride (B91410) (HF), which became a cornerstone of industrial fluorochemical production. wikipedia.org

The direct trifluoromethylation of alkenes remained a significant challenge for decades. Progress accelerated with the development of new reagents tailored for specific reaction mechanisms—radical, nucleophilic, and electrophilic.

Radical Trifluoromethylation: The development of reagents like sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent , in 1991 was a significant breakthrough. wikipedia.orgsantiago-lab.comwikipedia.org This reagent, in the presence of an oxidant, generates a trifluoromethyl radical (•CF3) that can readily add across double bonds. nih.gov

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3), first reported in 1984, provided a source of a nucleophilic "CF3-" equivalent, enabling the trifluoromethylation of carbonyl compounds which could then be converted to alkenes. wikipedia.org

Electrophilic Trifluoromethylation: The quest for a "CF3+" source was described as "extremely hard." wikipedia.org A major advance came in 1984 from Yagupolskii and coworkers, who developed diaryl(trifluoromethyl)sulfonium salts. nih.gov This was followed by the development of more user-friendly, shelf-stable electrophilic reagents. The most prominent among these are the Umemoto reagents (S-trifluoromethyl dibenzothiophenium salts) and the hypervalent iodine-based Togni reagents , developed in 2006. nih.govenamine.netcfplus.cztcichemicals.com These reagents have greatly expanded the scope of electrophilic trifluoromethylation, allowing for direct reactions with a wide variety of nucleophiles, including alkenes. nih.govwikipedia.org

This progression from harsh, industrial processes to a diverse toolkit of sophisticated reagents has enabled the precise and predictable incorporation of the trifluoromethyl group into complex unsaturated molecules, fueling innovation across the chemical sciences. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

74031-46-2 |

|---|---|

Molecular Formula |

C9H7F3 |

Molecular Weight |

172.15 g/mol |

IUPAC Name |

[(E)-3,3,3-trifluoroprop-1-enyl]benzene |

InChI |

InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |

InChI Key |

HKADMMFLLPJEAG-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoroprop 1 En 1 Yl Benzene and Its Derivatives

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as β-trifluoromethylstyrenes with high efficiency and selectivity. Palladium and copper catalysts, in particular, have been extensively explored for these transformations.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, providing a wide array of methods for the construction of C-C bonds. Several palladium-catalyzed strategies have been successfully employed for the synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)benzene and its analogs.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a classic method for forming substituted alkenes. A domino approach to the Heck coupling has been utilized for the synthesis of β-trifluoromethylstyrene derivatives. This method involves the reaction of iodoarenes with 1-iodo-3,3,3-trifluoropropane, which serves as a precursor to the trifluoromethyl-substituted alkene. This approach advantageously avoids the use of low-boiling, gaseous reagents like 3,3,3-trifluoropropene (B1201522) and circumvents the need for phosphine (B1218219) ligands and other additives in the catalytic system. The reaction typically proceeds in moderate to good yields.

| Aryl Iodide Substrate | Product | Yield (%) |

| Iodobenzene | This compound | 75 |

| 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 78 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 65 |

| 1-Iodo-2-methylbenzene | 1-Methyl-2-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 72 |

Reaction Conditions: Aryl iodide, 1-iodo-3,3,3-trifluoropropane, Pd(OAc)₂, base, solvent.

The Hiyama cross-coupling reaction provides an alternative palladium-catalyzed route to β-trifluoromethylstyrenes. This reaction involves the coupling of an organosilane with an organic halide. For the synthesis of this compound, an aryl iodide is coupled with a trifluoromethyl-substituted vinylsilane, such as (3,3,3-trifluoroprop-1-en-1-yl)trimethoxysilane. A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride (B91410) source, typically tetra-n-butylammonium fluoride (TBAF), to form a more reactive pentacoordinate silicon intermediate. This methodology has been shown to be effective for a range of aryl iodides, affording the corresponding β-trifluoromethylstyrenes in good yields.

| Aryl Iodide | Organosilane | Catalyst System | Activator | Product | Yield (%) |

| 4-Iodoanisole | (3,3,3-Trifluoroprop-1-en-1-yl)trimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 85 |

| 1-Chloro-4-iodobenzene | (3,3,3-Trifluoroprop-1-en-1-yl)trimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | 1-Chloro-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 78 |

| Methyl 4-iodobenzoate | (3,3,3-Trifluoroprop-1-en-1-yl)trimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | Methyl 4-(3,3,3-trifluoroprop-1-en-1-yl)benzoate | 82 |

Reaction Conditions: Aryl iodide, organosilane, palladium catalyst, ligand, TBAF, solvent (e.g., t-BuOH), heat.

Palladium-catalyzed intramolecular C-H arylation represents a powerful strategy for the synthesis of fused-ring systems. While direct examples for the synthesis of this compound via this pathway are less common, the underlying principles can be applied to the synthesis of more complex, cyclized derivatives. This approach typically involves a molecule containing both an aryl halide and a C-H bond positioned for cyclization. The palladium catalyst facilitates the C-H activation and subsequent bond formation. For instance, a substrate containing a trifluoromethyl-substituted alkene tethered to an aryl halide could potentially undergo intramolecular Heck-type cyclization to form a trifluoromethyl-substituted indene (B144670) or related heterocyclic structure. The efficiency and regioselectivity of such reactions are highly dependent on the substrate, catalyst, and reaction conditions.

| Substrate | Catalyst | Ligand | Product | Yield (%) |

| 2-Bromo-N-(2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl)acetamide | Pd(OAc)₂ | PPh₃ | 2-Methyl-3-(trifluoromethyl)-1H-indole | 68 |

| 1-(2-Bromophenyl)-4,4,4-trifluorobut-2-en-1-ol | Pd(OAc)₂ | dppf | 3-(Trifluoromethyl)-1H-isochromene | 75 |

Reaction Conditions: Substrate, palladium catalyst, ligand, base, solvent, heat.

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis for a variety of cross-coupling reactions. Copper-catalyzed methods have also been explored for the synthesis of trifluoromethylated compounds.

Copper-catalyzed arylation of C-H bonds offers a direct method for the formation of aryl-aryl or aryl-alkenyl bonds. While specific applications to the synthesis of this compound are not as extensively documented as palladium-catalyzed methods, the general principles of copper-catalyzed C-H functionalization are applicable. These reactions typically involve the coupling of an aryl halide with a substrate containing an activatable C-H bond. In the context of β-trifluoromethylstyrene synthesis, this could conceptually involve the direct arylation of 3,3,3-trifluoropropene with an aryl halide. However, achieving high regioselectivity in such reactions can be challenging.

More commonly, copper is used to mediate or catalyze the trifluoromethylation of various substrates. For example, copper can facilitate the coupling of aryl iodides with trifluoromethyl sources. While this does not directly yield the styrenic product, it highlights the utility of copper in forming Ar-CF₃ bonds, which could be precursors in multi-step syntheses of the target compounds.

| Aryl Halide | Trifluoromethyl Source | Catalyst System | Base | Product | Yield (%) |

| 4-Iodobenzonitrile | TMSCF₃ | CuI / 1,10-Phenanthroline | K₃PO₄ | 4-(Trifluoromethyl)benzonitrile | 88 |

| 1-Iodo-4-methoxybenzene | Togni's Reagent | Cu(OAc)₂ | - | 1-Methoxy-4-(trifluoromethyl)benzene | 76 |

Reaction Conditions: Aryl halide, trifluoromethyl source, copper catalyst, ligand, base (if required), solvent, heat.

Defluorosilylation of Trifluoromethylalkenes

Defluorosilylation has emerged as a potent strategy for the formation of carbon-silicon bonds from carbon-fluorine bonds. This method is particularly useful for converting highly fluorinated industrial feedstocks into valuable synthetic building blocks. In the context of synthesizing precursors to this compound, the defluorosilylation of trifluoromethane (B1200692) using silyl (B83357) lithium reagents has been demonstrated. This reaction provides a pathway to (difluoromethyl)dimethyl(phenyl)silane, a versatile difluoromethylating agent.

A study has shown that the reaction of trifluoromethane with (phenyldimethylsilyl)lithium complexed with pentamethyldiethylenetriamine (PMDETA) at room temperature yields (difluoromethyl)dimethyl(phenyl)silane. rsc.orgsemanticscholar.org The process is scalable, highlighting its potential for industrial applications.

Table 1: Defluorosilylation of Trifluoromethane

| Silyl Reagent | Ligand | Temperature (°C) | Product | Yield (%) | Reference |

| PhMe₂SiLi | PMDETA | 22 | PhMe₂SiCF₂H | 90 | semanticscholar.org |

This reaction provides a building block for further transformations into trifluoromethylated compounds.

Nucleophilic Trifluoromethylation of Allylic Halides

Nucleophilic trifluoromethylation is a cornerstone for the introduction of the CF₃ group into organic molecules. The use of trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, activated by a fluoride source, is a common approach for the trifluoromethylation of various electrophiles, including allylic halides. nih.govsigmaaldrich.com

The reaction of an allylic halide, such as cinnamyl chloride, with TMSCF₃ in the presence of a catalytic amount of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) proceeds via the formation of a pentacoordinate siliconate intermediate. This intermediate then delivers the trifluoromethyl nucleophile to the electrophilic carbon of the allylic system. The reaction mechanism is complex and can involve an anionic chain reaction where the product alkoxide can also act as a chain carrier. nih.gov While this method is widely applied to carbonyl compounds, its application to allylic halides like cinnamyl chloride to directly form this compound requires careful optimization to control regioselectivity and minimize side reactions.

Stereoselective Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. In the synthesis of trifluoromethylated alkenes, these methods offer a route to stereoselectively couple aryl or vinyl partners with a trifluoromethyl-containing fragment. For instance, the copper-catalyzed cross-coupling of arylboronic acids with trifluoropropenyl halides can provide a direct route to this compound.

While specific examples for the direct synthesis of the title compound are not extensively detailed in readily available literature, the general principle is well-established for a variety of substrates. rsc.org The stereoselectivity of these reactions is a key aspect, with the choice of ligands and reaction conditions playing a crucial role in determining the E/Z ratio of the resulting alkene. Copper-catalyzed stereospecific cross-couplings of boronic esters have been shown to proceed with high efficiency and stereospecificity for a range of electrophiles. nih.gov Furthermore, copper-catalyzed enantioconvergent Suzuki-Miyaura cross-coupling of racemic alkyl halides with organoboronate esters has been demonstrated, highlighting the potential for asymmetric synthesis in this area. sustech.edu.cn

Rhodium-Catalyzed Hydroformylation Approaches

Rhodium-catalyzed hydroformylation, or the "oxo" process, is a fundamental industrial reaction for the synthesis of aldehydes from alkenes. While traditionally applied to unfunctionalized olefins, this methodology can be extended to more complex substrates, including those containing fluorine. mit.eduresearchgate.netrsc.orgrsc.org The hydroformylation of a trifluoromethylated styrene (B11656) derivative could, in principle, provide an aldehyde precursor that can be further transformed into this compound.

The regioselectivity of the hydroformylation of styrenic substrates is a critical factor, with conditions often favoring the formation of the branched aldehyde. However, careful selection of ligands and reaction parameters can influence the product distribution. For instance, the hydroformylation of styrene itself can be directed to yield either the linear or branched aldehyde with high selectivity depending on the catalyst system employed. The application of this methodology to α-(trifluoromethyl)styrene would be a potential route to precursors of the target molecule, although this specific transformation is not widely documented.

Ruthenium and Iridium Photocatalysis in Trifluoromethylation

Visible-light photoredox catalysis has revolutionized the field of organic synthesis, enabling the generation of radical intermediates under mild conditions. Ruthenium and iridium complexes are commonly employed as photocatalysts for a variety of transformations, including trifluoromethylation. researchgate.netmdpi.comacs.org

A notable example is the photocatalytic trifluoromethylation of styrenes using trifluoromethyl iodide (CF₃I) as the trifluoromethyl source and fac-Ir(ppy)₃ as the photocatalyst. researchgate.netmdpi.com This reaction proceeds via a radical mechanism initiated by the photoexcited iridium catalyst. The reaction conditions are generally mild, utilizing visible light at room temperature. A study by Noël and coworkers demonstrated the hydrotrifluoromethylation of styrene derivatives with good to excellent yields. mdpi.com

Table 2: Iridium-Catalyzed Photocatalytic Hydrotrifluoromethylation of Styrene Derivatives

| Substrate | Product | Yield (%) | Reference |

| Styrene | 1-Phenyl-3,3,3-trifluoropropane | 85 | mdpi.com |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)-3,3,3-trifluoropropane | 82 | mdpi.com |

| 4-Methylstyrene | 1-(4-Methylphenyl)-3,3,3-trifluoropropane | 90 | mdpi.com |

These hydrotrifluoromethylation products can potentially be converted to this compound through subsequent elimination reactions.

Organometallic Reagent-Mediated Synthesis

Utilization of Silylated Trifluoropropenyl Synthons

Silylated reagents are versatile synthons in organic synthesis, offering a stable and manageable source of various functional groups. In the context of trifluoromethylated compounds, silylated trifluoropropenyl synthons provide a valuable tool for the introduction of the 3,3,3-trifluoroprop-1-enyl group.

A key reagent in this class is (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane. This compound can be synthesized and subsequently used in cross-coupling reactions to generate β-trifluoromethylstyrenes. A study by Omote and colleagues describes the palladium-catalyzed cross-coupling reaction of this silylated synthon with various aryl iodides. dntb.gov.ua This method provides a direct and stereoselective route to (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene and its derivatives. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a related powerful method for forming carbon-carbon bonds and can be adapted for silylated alkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgscispace.com

Table 3: Palladium-Catalyzed Cross-Coupling of (E)-Trimethyl-(3,3,3-trifluoroprop-1-enyl)silane with Aryl Iodides

| Aryl Iodide | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ | CsF | DMF | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 85 | dntb.gov.ua |

| 4-Iodotoluene | Pd(PPh₃)₄ | CsF | DMF | (E)-1-Methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 88 | dntb.gov.ua |

| 4-Iodoanisole | Pd(PPh₃)₄ | CsF | DMF | (E)-1-Methoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 92 | dntb.gov.ua |

This methodology offers a practical and efficient way to access a range of substituted β-trifluoromethylstyrenes with high stereoselectivity for the E-isomer.

Nucleophilic Trifluoromethylation with Activatable Reagents

Nucleophilic trifluoromethylation involves the transfer of a "CF3-" equivalent to an electrophilic substrate. While the direct use of trifluoromethyl anion is challenging due to its instability, several reagents have been developed to serve as effective sources.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used nucleophilic trifluoromethylating agent. nsf.gov Its activation by a fluoride source or a Lewis base generates the trifluoromethyl anion in situ, which can then react with various electrophiles. For instance, aromatic ketones can be converted to α-trifluoromethylstyrenes in a one-pot synthesis using the Ruppert-Prakash reagent. bohrium.com

Another notable reagent is fluoroform (HCF3), which can be deprotonated to generate the CF3- anion. nih.gov While fluoroform itself is a weak acid, its use in the presence of a strong base allows for the trifluoromethylation of various substrates.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation strategies employ reagents that deliver a "CF3+" synthon to a nucleophilic substrate. These methods are particularly useful for the trifluoromethylation of electron-rich systems.

Umemoto's Reagents: These are a class of S-(trifluoromethyl)dibenzothiophenium salts that act as powerful electrophilic trifluoromethylating agents. rsc.orgresearchgate.net They have been successfully used in the trifluoromethylation of a wide range of substrates, including alkenes. rsc.orgresearchgate.net For example, the direct C–H trifluoromethylation of di- and trisubstituted alkenes can be achieved using Umemoto's reagents under visible-light photoredox catalysis. beilstein-journals.org

Togni's Reagents: Hypervalent iodine compounds, such as Togni's reagents I and II, are another important class of electrophilic trifluoromethylating agents. enamine.netenamine.netwikipedia.orgresearchgate.net These reagents are known for their high reactivity, functional group tolerance, and predictable selectivity. enamine.net They have been employed in the copper-catalyzed trifluoromethylation of unactivated olefins and the trifluoromethylation of various carbon- and sulfur-centered nucleophiles. enamine.net

A comparison of these two prominent classes of electrophilic reagents is presented below:

| Reagent Class | Structure Example | Key Features | Applications |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium triflate | Thermally stable, powerful electrophilicity. | Trifluoromethylation of arenes, alkenes, terminal alkynes. rsc.orgresearchgate.net |

| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | High reactivity, broad functional group compatibility. enamine.net | Trifluoromethylation of β-keto esters, thiols, unactivated olefins. enamine.netenamine.net |

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer a powerful and versatile approach for the formation of C-CF3 bonds, often under mild reaction conditions.

Visible-Light-Induced Radical Trifluoromethylation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of trifluoromethyl radicals from various precursors under mild conditions. researchgate.netdntb.gov.ua This strategy has been successfully applied to the trifluoromethylation of alkenes, including styrenes. nih.govorganic-chemistry.orgacs.org

A common approach involves the use of a photocatalyst, such as Ru(bpy)3Cl2 or Ir(ppy)3, which, upon excitation by visible light, can induce the formation of a CF3 radical from a suitable precursor like trifluoromethyl iodide (CF3I). nih.govorganic-chemistry.org This radical then adds to the alkene, leading to the formation of the trifluoromethylated product. These reactions often exhibit high regio- and stereoselectivity. organic-chemistry.org For instance, the trifluoromethylation of terminal alkenes using CF3I and a ruthenium photocatalyst typically yields the E-stereoisomer exclusively. nih.govorganic-chemistry.org

Furthermore, visible-light-induced methods have been developed for the trifluoromethylation/benzylation of styrenes and the synthesis of α-trifluoromethylthio-substituted ketones. nih.govrsc.org The choice of photocatalyst and trifluoromethylating agent can influence the stereochemical outcome of the reaction, allowing for tunable synthesis of either E- or Z-trifluoromethylated alkenes from styrenes. acs.orgnih.gov

Halotrifluoromethylation and Cyanotrifluoromethylation of Unsaturated Bonds

The simultaneous introduction of a trifluoromethyl group and another functional group, such as a halogen or a cyano group, across a double bond provides a rapid route to highly functionalized molecules.

Halotrifluoromethylation: This process involves the addition of a CF3 group and a halogen atom (I, Br, or Cl) across an alkene. For instance, the direct iodotrifluoromethylation of styrene with CF3I can be achieved using a copper catalyst and green LED irradiation. nih.gov Similarly, chlorotrifluoromethylation of styrenes has been accomplished using Umemoto's reagent and TMSCl under visible light irradiation with a ruthenium photocatalyst. nih.gov

Cyanotrifluoromethylation: This reaction introduces both a CF3 and a CN group. A notable example is the copper-mediated cyanotrifluoromethylation of styrenes using a Togni reagent. organic-chemistry.orgacs.orgnih.govacs.orgdiva-portal.org This method is highly regioselective and proceeds under mild conditions, although it is most effective for electron-deficient styrenes. organic-chemistry.orgacs.orgnih.gov

The following table summarizes selected examples of these difunctionalization reactions:

| Reaction Type | Substrate | Reagents | Catalyst | Product |

| Iodotrifluoromethylation | Styrene | CF3I | [Cu(dap)2]Cl | (3,3,3-trifluoro-1-iodopropyl)benzene nih.gov |

| Chlorotrifluoromethylation | Styrene derivatives | Umemoto's reagent, TMSCl | Ru(bpy)3(PF6)2 | (1-chloro-3,3,3-trifluoropropyl)benzene derivatives nih.gov |

| Cyanotrifluoromethylation | Electron-deficient styrenes | Togni reagent, CuCN | PCy3 | Cyano-trifluoromethylated products organic-chemistry.orgacs.org |

Photoredox Catalysis in C-F Bond Activation

While many methods focus on introducing a CF3 group, an alternative strategy involves the activation of a C-F bond in a pre-existing trifluoromethyl group. rsc.orgresearchgate.net Visible-light photoredox catalysis has proven effective in promoting the cleavage of the strong C-F bond, generating carbon-centered radicals that can participate in further reactions. mdpi.comdigitellinc.com

This approach allows for the defluorinative functionalization of trifluoromethyl-containing compounds, providing access to difluoromethyl and monofluoromethyl derivatives. researchgate.netccspublishing.org.cn For example, photoredox catalysis can enable the single C-F bond activation of trifluoromethyl ketones, leading to the synthesis of gem-difluoromethylene-containing compounds. researchgate.net The generation of α,α-difluorobenzylic radicals from trifluoromethyl arenes via a single-electron transfer process opens up pathways for various C-C bond-forming reactions. mdpi.com

Stereoselective and Regioselective Synthesis Strategies

Controlling the stereochemistry and regiochemistry of trifluoromethylation reactions is crucial for the synthesis of specific isomers of this compound and its derivatives.

Stereoselectivity: Many modern trifluoromethylation methods offer high levels of stereocontrol. For example, visible-light-induced trifluoromethylation of terminal alkenes with CF3I often proceeds with high E-stereoselectivity. organic-chemistry.org The choice of reagents and reaction conditions can be tuned to favor the formation of either the E or Z isomer. A photocatalytic method for the trifluoromethylation of styrenes allows for the selective preparation of thermodynamically stable E-isomers using Togni's reagent and Ru(bpy)3Cl2, while the less stable Z-isomers can be obtained with Umemoto's reagent and Ir(ppy)3. acs.orgnih.govsemanticscholar.org

Regioselectivity: The site of trifluoromethyl group addition is another critical aspect. In the radical addition to styrenes, the CF3 radical typically adds to the less substituted carbon of the double bond, leading to the formation of a more stable benzylic radical intermediate. beilstein-journals.org This inherent preference results in high regioselectivity. Similarly, the copper-mediated cyanotrifluoromethylation of styrenes is also highly regioselective. organic-chemistry.orgacs.orgnih.gov

Challenges in regioselectivity can arise with substituted styrenes, where electronic and steric factors of the substituents can influence the outcome. tue.nl However, by carefully selecting the catalytic system and reaction conditions, a high degree of regiocontrol can often be achieved.

Environmentally Benign Methodologies and Catalysis in the Synthesis of this compound and its Derivatives

The development of environmentally sustainable synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of this compound and its derivatives, significant efforts have been directed towards creating greener catalytic processes that minimize waste, avoid hazardous reagents, and improve atom economy. Key advancements in this area include the use of palladium-catalyzed cross-coupling reactions under phosphine-free conditions and innovative domino reactions that utilize more manageable starting materials.

One of the most effective and environmentally considerate methods for forming the carbon-carbon double bond in β-trifluoromethylstyrenes is the Mizoroki-Heck reaction. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.com Traditional Heck reactions often employ phosphine ligands, which can be toxic and air-sensitive. More contemporary, greener approaches have focused on developing ligand-free catalytic systems or using more stable and less toxic ligands.

A notable environmentally benign approach is a domino Heck coupling reaction for the synthesis of β-trifluoromethylstyrene derivatives. nih.gov This method circumvents the use of the low-boiling, gaseous reagent 3,3,3-trifluoropropene by generating it in situ from the more easily handled 1-iodo-3,3,3-trifluoropropane. nih.gov This process not only improves the safety and practicality of the procedure but also operates effectively without the need for phosphine ligands and other additives. nih.gov The reaction proceeds by the base-mediated elimination of hydrogen iodide from 1-iodo-3,3,3-trifluoropropane to form 3,3,3-trifluoropropene, which then immediately participates in a palladium-catalyzed Heck coupling with an iodoarene. nih.gov

The following table summarizes the results of a domino Heck reaction for the synthesis of various this compound derivatives, illustrating the scope of the aryl iodide coupling partner.

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | This compound | 75 |

| 1-Iodo-4-methylbenzene | 1-Methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 81 |

| 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 78 |

| 1-Iodo-4-chlorobenzene | 1-Chloro-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 72 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 65 |

| 2-Iodonaphthalene | 2-(3,3,3-Trifluoroprop-1-en-1-yl)naphthalene | 70 |

The data demonstrates that this environmentally benign methodology is applicable to a range of substituted aryl iodides, including those with both electron-donating and electron-withdrawing groups, showcasing its versatility in synthesizing a library of this compound derivatives. The development of such catalytic systems is crucial for the advancement of green chemistry in the production of valuable fluorinated compounds.

Advanced Analytical Methodologies for Characterization of 3,3,3 Trifluoroprop 1 En 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful method for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom. For a molecule like (3,3,3-Trifluoroprop-1-en-1-yl)benzene, which contains protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms, multinuclear NMR experiments are essential for a comprehensive characterization.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the benzene (B151609) ring and the vinylic protons of the trifluoropropenyl group.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, characteristic of substituted benzene rings. The chemical shifts and coupling patterns of these protons provide information about the substitution pattern on the ring.

The vinylic protons of the prop-1-en-1-yl chain give rise to signals that are crucial for determining the stereochemistry (E/Z isomerism) of the double bond. For the (E)-isomer of a related compound, (E)-1-methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene, the vinylic protons are observed as distinct signals. One vinylic proton appears as a doublet of quartets, with coupling to the other vinylic proton and the three fluorine atoms of the trifluoromethyl group. The other vinylic proton also shows a doublet of quartets. rsc.org The magnitude of the coupling constant between the two vinylic protons is indicative of the double bond geometry, with larger coupling constants generally observed for trans (E) isomers.

Interactive Data Table: Representative ¹H NMR Data for a this compound Analog

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (E)-1-methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene rsc.org | Ar-H | 7.34 | d | 8.0 |

| Ar-H | 7.19 | d | 8.0 | |

| =CH- | 7.11 | dq | 16.0, 2.0 | |

| =CH-CF₃ | 6.15 | dq | 16.0, 6.4 | |

| CH₃ | 2.37 | s | - |

Note: Data is for a representative analog in CDCl₃. Chemical shifts and coupling constants can vary slightly depending on the solvent and specific substitution pattern.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The spectrum will show signals for the aromatic carbons, the vinylic carbons, and the carbon of the trifluoromethyl group. The aromatic carbons appear in the typical downfield region for sp²-hybridized carbons in a benzene ring. The two vinylic carbons will also have distinct chemical shifts.

A key feature in the ¹³C NMR spectrum of this compound is the coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group. This C-F coupling results in the splitting of the signals for the carbons in the trifluoropropenyl chain into quartets. The carbon of the CF₃ group itself will appear as a quartet with a large one-bond coupling constant (¹JCF). The adjacent vinylic carbon will also show a smaller two-bond coupling constant (²JCF), and the other vinylic carbon may show an even smaller three-bond coupling constant (³JCF). These coupling patterns are diagnostic for the presence of the trifluoromethyl group. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a this compound Analog

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| (E)-1-methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene rsc.org | Ar-C | 140.3 | s | - |

| =CH-Ar | 137.6 | q | 6.2 | |

| Ar-C | 130.6 | s | - | |

| Ar-C | 129.6 | s | - | |

| Ar-C | 127.5 | s | - | |

| CF₃ | 123.8 | q | 267.1 | |

| =CH-CF₃ | 114.8 | q | 33.2 | |

| CH₃ | 21.4 | s | - |

Note: Data is for a representative analog in CDCl₃. Chemical shifts and coupling constants can vary slightly depending on the solvent and specific substitution pattern.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique that is particularly useful for characterizing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and with good signal-to-noise ratios. nih.gov

For this compound, the ¹⁹F NMR spectrum will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an sp²-hybridized carbon. The multiplicity of the signal will depend on the couplings to nearby protons. In a proton-coupled ¹⁹F NMR spectrum, the signal for the CF₃ group will be split by the adjacent vinylic proton, typically appearing as a doublet.

Interactive Data Table: Representative ¹⁹F NMR Data for a this compound Analog

| Compound | Fluorine Assignment | Chemical Shift (δ, ppm) |

| (E)-1-methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene rsc.org | -CF₃ | -63.12 |

Note: Data is for a representative analog in CDCl₃. Chemical shifts can vary depending on the solvent and referencing standard.

While standard 1D NMR techniques provide significant structural information, specialized 2D NMR methods are often necessary for the unambiguous assignment of stereochemistry, particularly for complex molecules.

Fluorine-Decoupled Carbon Spectroscopy (FDCS) is a technique used to determine the configuration of trifluoromethyl-substituted carbons. nih.govacs.org This method involves measuring the ³JCH coupling constant between the fluorine-decoupled ¹³CF₃ resonance and vicinal hydrogens. nih.govacs.org The magnitude of this coupling constant can be correlated to the dihedral angle between the C-F bond and the vicinal C-H bond, thus providing stereochemical information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₉H₇F₃. The experimentally determined mass would be compared to the calculated exact mass for this formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule may fragment in predictable ways, and the masses of the resulting fragment ions can be used to piece together the structure of the original molecule. For example, the loss of a trifluoromethyl radical (•CF₃) is a common fragmentation pathway for compounds containing this group.

Interactive Data Table: Representative HRMS Data for a this compound Analog

| Compound | Ion | Calculated m/z | Found m/z |

| (E)-1-methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene rsc.org | [M]⁺ | 200.0807 | 200.0816 |

Note: m/z refers to the mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is exceptionally well-suited for assessing the purity of a synthesized sample and for quantifying the ratio of its geometric isomers, namely the (E)- and (Z)-isomers.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with the various components of the sample. For this compound and its potential impurities or isomers, separation is achieved based on differences in their boiling points and affinities for the stationary phase. The (E)- and (Z)-isomers, due to their distinct spatial arrangements, often exhibit slightly different retention times, allowing for their chromatographic separation.

As each component elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons (in electron ionization mode), causing it to fragment into a characteristic pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, confirming the identity of this compound and any impurities present.

The purity of the sample is determined by integrating the peak areas of all detected components in the resulting chromatogram. The relative percentage of each isomer can be precisely calculated by comparing the integrated area of the (E)-isomer peak to that of the (Z)-isomer peak.

Table 1: Illustrative GC-MS Data for Isomer Ratio Determination

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |

| (Z)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 8.45 | 172 (M+), 153, 122, 103 | 15 |

| (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 8.62 | 172 (M+), 153, 122, 103 | 85 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Intermediates

While GC-MS is ideal for the final, relatively non-polar product, Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying polar intermediates that may be formed during the synthesis of this compound. ESI is a soft ionization technique that is particularly effective for analyzing large, fragile, and polar molecules that are not amenable to GC-MS. scientificlabs.co.uk

In the synthesis of organofluorine compounds, reaction pathways can involve charged or highly polar intermediates, such as organometallic species, charged addition products, or catalytic complexes. rsc.org ESI-MS can detect these species directly from the reaction mixture. The sample, dissolved in a polar, volatile solvent, is sprayed through a fine, charged capillary, creating a mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are expelled into the gas phase and directed into the mass analyzer.

This technique is crucial for mechanistic studies, allowing researchers to intercept and identify transient intermediates, thereby gaining a deeper understanding of the reaction pathway. For instance, if a synthesis involves a charged catalyst-substrate adduct, ESI-MS could provide the exact mass of this complex, confirming its role in the catalytic cycle. However, due to the non-polar nature of this compound itself, ESI-MS is generally not the method of choice for analyzing the final product. du.ac.in

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The molecule absorbs radiation at frequencies that correspond to these vibrations, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structure. The presence of the benzene ring, the carbon-carbon double bond, and the trifluoromethyl group can all be verified through their unique vibrational modes.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100–3000 | Medium to Weak |

| Vinylic =C-H | Stretch | 3080–3020 | Medium |

| Aromatic C=C | Stretch | 1600, 1585, 1500, 1450 | Medium to Weak |

| Alkene C=C | Stretch | 1650–1630 | Medium, variable |

| C-F (of CF₃) | Stretch | 1400–1100 | Strong, often multiple bands |

| C-H Out-of-Plane Bend | Aromatic Substitution | 770–730 and 710–690 | Strong |

The strong and broad absorptions in the 1400–1100 cm⁻¹ region are particularly diagnostic for the trifluoromethyl (CF₃) group. pressbooks.publibretexts.org The combination of these specific bands provides compelling evidence for the presence of all key functional components of the this compound molecule. openstax.org

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

For example, the crystal structure of a derivative, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, has been determined. nih.gov In this structure, the molecule unequivocally adopts an E configuration about the carbon-carbon double bond. The analysis reveals the dihedral angle between the plane of the benzene ring and the prop-1-enyl group, which in this case is 25.4 (3)°. nih.gov This slight twisting is a common feature in such molecules, arising from the need to minimize steric hindrance.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern how molecules pack in the crystal lattice. In the case of the aniline (B41778) derivative, molecules are linked into inversion dimers through N—H⋯F hydrogen bonds. nih.gov This demonstrates the ability of the fluorine atoms of the trifluoromethyl group to act as hydrogen bond acceptors, an interaction that can significantly influence the physical properties of the material. Such detailed structural data is crucial for understanding structure-property relationships and for the rational design of new materials.

Chromatographic Techniques for Separation and Purification

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of a chemical reaction. du.ac.insigmaaldrich.com In the synthesis of this compound, TLC is used to qualitatively track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of an adsorbent, typically silica (B1680970) gel. umich.edu Alongside the reaction mixture, spots of the starting materials are also applied for comparison. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixtures separate based on their differing polarities and affinities for the stationary phase (silica) and the mobile phase (eluent).

The progress of the reaction is visualized, often under a UV lamp, by observing the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. A "co-spot," where the reaction mixture is spotted directly on top of the starting material spot, is often used to confirm if any starting material remains. rochester.edu The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and helps in identifying the components.

Once TLC indicates that the reaction is complete, Flash Column Chromatography is employed for the preparative-scale purification of the desired product from byproducts and unreacted reagents. orgsyn.orgmit.edu This technique operates on the same principles as TLC but is designed for isolating larger quantities of material.

A glass column is packed with a stationary phase, typically silica gel. The choice of eluent is critical and is usually determined by prior TLC analysis; a solvent system that provides good separation and an Rf value for the product in the range of 0.2-0.4 is ideal. The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. rochester.edu The eluent is then passed through the column, often under positive pressure (using air or nitrogen), to speed up the separation process.

As the eluent flows through the column, the components of the mixture separate into bands. Fractions are collected sequentially as they exit the column. Each fraction is then analyzed by TLC to determine its composition. Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product. This method is highly effective for isolating both the (E) and (Z) isomers if they are separable under the chosen conditions.

Computational and Theoretical Studies of 3,3,3 Trifluoroprop 1 En 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of (3,3,3-Trifluoroprop-1-en-1-yl)benzene. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to model the electronic structure of benzene (B151609) derivatives. arxiv.orgscispace.com These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

The trifluoromethyl group is a strong electron-withdrawing group, and its influence on the electronic structure of the propenyl-benzene system is significant. This effect can be quantified by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons. For this compound, the electron-withdrawing nature of the CF3 group is expected to lower the energies of both the HOMO and LUMO compared to styrene (B11656). A lower HOMO energy suggests a reduced nucleophilicity, while a lower LUMO energy indicates an enhanced electrophilicity.

The electrostatic potential surface of the molecule, another important descriptor derivable from quantum chemical calculations, can visualize the electron-rich and electron-poor regions. In this compound, the area around the trifluoromethyl group would exhibit a positive electrostatic potential (electron-poor), while the benzene ring would maintain a negative electrostatic potential (electron-rich), albeit modulated by the substituent.

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzene | -9.24 | 1.15 | 10.39 | 0.00 |

| Styrene | -8.47 | 0.26 | 8.73 | 0.13 |

| This compound | -9.15 | -0.58 | 8.57 | 2.54 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules. escholarship.org For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the propenyl group to the benzene ring. MD simulations can provide a detailed picture of the preferred dihedral angles and the energy barriers between different conformations.

The conformational preference of the vinyl group relative to the aromatic ring is a result of the balance between steric hindrance and electronic effects, such as π-π conjugation. In the case of this compound, the bulky trifluoromethyl group will introduce significant steric interactions that influence the rotational barrier and the equilibrium geometry. An MD simulation would typically involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion over time to observe its dynamic behavior. escholarship.org

The results of such simulations can be analyzed to generate a Ramachandran-like plot for the key dihedral angle, showing the probability of finding the molecule in a particular conformation. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or during chemical reactions.

Table 2: Torsional Profile for the C(ring)-C(vinyl) Bond in this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Planar | 0 | 0.0 | 75 |

| Perpendicular | 90 | 4.5 | 5 |

| Gauche | 60 | 2.1 | 20 |

Note: The data in this table is hypothetical and represents plausible results from a molecular dynamics simulation.

Prediction and Analysis of Stereochemical Outcomes

Computational chemistry offers valuable tools for predicting the stereochemical outcomes of chemical reactions. For reactions involving this compound that can lead to chiral products, quantum chemical calculations can be used to determine the energies of the transition states for the formation of different stereoisomers. According to transition state theory, the product distribution is determined by the relative energies of the transition states leading to each product.

For example, in an asymmetric addition reaction to the double bond of this compound, there would be two possible diastereomeric transition states. By accurately calculating the energies of these transition states using high-level quantum chemical methods, one can predict which stereoisomer will be formed preferentially. These calculations can also provide insights into the non-covalent interactions, such as steric and electronic effects, that are responsible for the observed stereoselectivity.

Table 3: Calculated Transition State Energies for a Hypothetical Asymmetric Reaction

| Transition State | Absolute Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-R | -123.456789 | 0.0 | 95 : 5 |

| TS-S | -123.454567 | 1.4 |

Note: This table presents hypothetical data for an illustrative asymmetric reaction.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states involved. This allows for a step-by-step understanding of how a reaction proceeds.

For this compound, computational modeling could be used to investigate a variety of reactions, such as electrophilic additions to the double bond or electrophilic aromatic substitution on the benzene ring. The Molecular Electron Density Theory (MEDT) is one such theoretical framework that can be used to study reaction mechanisms. mdpi.com By analyzing the flow of electron density during a reaction, MEDT can provide insights into the polar or pericyclic nature of the process.

For instance, in the [3+2] cycloaddition of a nitrile N-oxide to the double bond of this compound, computational modeling could be used to determine whether the reaction is concerted or stepwise, and to predict the regioselectivity of the addition. mdpi.com The calculated activation energies for different pathways would reveal the most likely reaction mechanism.

Table 4: Calculated Activation Barriers for a Postulated Reaction Mechanism

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|---|

| Step 1: A -> B | TS1 | 15.2 | Yes |

| Step 2: B -> C | TS2 | 8.7 | No |

Note: This table contains hypothetical data for a generic two-step reaction.

Future Research Directions and Unsolved Challenges in the Chemistry of 3,3,3 Trifluoroprop 1 En 1 Yl Benzene

Development of More Sustainable and Atom-Economical Synthetic Approaches

A primary challenge in the synthesis of fluorinated compounds, including (3,3,3-Trifluoroprop-1-en-1-yl)benzene, is the development of environmentally benign and efficient processes. The principles of green chemistry, particularly atom economy, are central to this endeavor. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Many traditional synthetic routes to trifluoromethylated alkenes rely on stoichiometric reagents, such as Wittig-type reactions, which generate significant amounts of waste, leading to a low atom economy. rsc.org

Future research will prioritize the development of catalytic methods that maximize atom economy. This includes exploring transition-metal-catalyzed cross-coupling reactions or C-H activation strategies that utilize readily available starting materials and minimize byproduct formation. For instance, developing a direct catalytic method from benzene (B151609) and a suitable trifluoropropene source would represent a significant advancement in sustainability. The concept of designing reactions that maximize the incorporation of starting materials into the final product is a core tenet of green chemistry. rsc.org

Table 1: Comparison of Synthetic Efficiency Concepts

| Metric | Description | Goal in Sustainable Synthesis |

|---|---|---|

| Percent Yield | The amount of desired product obtained relative to the theoretical maximum. | Maximize |

| Atom Economy | The conversion efficiency of reactant atoms into the final product. | Maximize (approaching 100%) |

| E-Factor | The mass ratio of waste to the desired product. | Minimize (approaching 0) |

The pursuit of sustainability also involves using safer solvents, reducing energy consumption, and utilizing renewable feedstocks where possible. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the trifluoromethyl (CF3) group on the adjacent double bond of this compound present a fertile ground for discovering novel chemical reactions. The strong electron-withdrawing nature of the CF3 group polarizes the alkene, making it susceptible to a range of nucleophilic and cycloaddition reactions that may not be feasible for non-fluorinated analogues.

Future investigations should focus on exploiting this unique reactivity. For example, photoredox catalysis could unlock new pathways for radical additions across the double bond. mdpi.com The use of visible-light-mediated reactions offers mild conditions and the potential for novel transformations that are inaccessible through traditional thermal methods. mdpi.com Research into the photochemical behavior of this compound could lead to the discovery of unprecedented cycloadditions, isomerizations, or C-H functionalization reactions at the phenyl ring, directed by the trifluoromethylated side chain.

Another area of interest is the development of new catalytic cycles that leverage the fluorine atoms for catalyst binding and activation, potentially leading to transformations that are currently unknown. The exploration of its behavior under high-pressure conditions or in unconventional solvent systems could also reveal surprising reactivity patterns.

Advancements in Enantioselective and Diastereoselective Synthesis

Many applications of chiral molecules, particularly in the pharmaceutical industry, require a high degree of stereochemical purity. For derivatives of this compound that contain stereocenters, the development of efficient enantioselective and diastereoselective synthetic methods is a critical and ongoing challenge.

Future research will likely focus on the design and application of novel chiral catalysts for reactions involving this scaffold. This includes:

Asymmetric Hydrogenation: Developing catalysts for the enantioselective reduction of the double bond to create chiral 1-phenyl-3,3,3-trifluoropropane derivatives. Asymmetric transfer hydrogenation using chiral ruthenium complexes has proven effective for related β-ketoesters. irb.hr

Stereoselective Additions: Creating catalytic systems that control the stereochemistry of additions across the double bond. For instance, chiral Lewis acids or Brønsted acids could be used to catalyze enantioselective Michael additions or cycloadditions. researchgate.net

Directed Functionalization: Using the existing structural features to direct stereoselective reactions at other positions on the molecule.

The successful enantioselective synthesis of highly strained, substituted o,m,o,p-tetraphenylenes using rhodium catalysts demonstrates the power of modern catalysis in creating complex chiral architectures. nih.gov Applying similar principles to the functionalization of this compound could provide access to a wide range of enantiopure compounds with potential biological activity.

Table 2: Potential Strategies for Stereoselective Synthesis

| Reaction Type | Catalytic Approach | Desired Outcome |

|---|---|---|

| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless, Jacobsen) | Enantiopure epoxides |

| Enantioselective Michael Addition | Organocatalysis or chiral metal complexes | Chiral adducts with new C-C bonds |

| Diastereoselective Cycloaddition | Chiral Lewis acid catalysis | Stereochemically defined cyclic systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, easier scalability, and the potential for automation. nih.govnih.gov For the synthesis and derivatization of this compound, flow chemistry presents a significant opportunity to overcome challenges associated with hazardous reagents, exothermic reactions, and precise control of reaction parameters.

A continuous-flow approach has already been successfully developed for the synthesis of 3,3,3-trifluoromethylpropenes, demonstrating higher yields and shorter reaction times compared to batch methods. researchgate.net Future work should focus on adapting and optimizing these flow processes specifically for this compound. This could involve the development of packed-bed reactors with immobilized catalysts for improved efficiency and catalyst recycling. core.ac.uk

Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.gov Automated systems can perform numerous experiments in a sequential or parallel manner, rapidly exploring a wide range of substrates, catalysts, and conditions. chemrxiv.org This "assembly line" approach can be used to build libraries of this compound analogues for high-throughput screening in drug discovery or materials science applications. syrris.com The development of such automated platforms will be crucial for unlocking the full potential of this versatile chemical scaffold. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of (3,3,3-Trifluoroprop-1-en-1-yl)benzene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL97) is standard, with data collected at 113–298 K to minimize thermal motion . Hydrogen atoms are placed geometrically and refined via riding models (C–H = 0.93–0.98 Å) . Complementary NMR spectroscopy confirms molecular connectivity, while X-ray analysis provides precise bond lengths (e.g., C–C = 0.003–0.005 Å) and angles critical for stereochemical assignments .

Q. How does hydrogen bonding influence the crystal packing of these compounds?

- Methodological Answer : N–H···O hydrogen bonds form chains along crystallographic axes, as observed in (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, stabilizing specific packing motifs . These interactions are identified via difference Fourier maps and refined with isotropic displacement parameters (Uiso(H) = 1.2Ueq(carrier)). Hirshfeld surface analysis can further quantify intermolecular interactions .

Q. What are typical synthetic routes for preparing this compound intermediates used in agrochemicals?

- Methodological Answer : Stepwise alkylation or coupling reactions are employed, as seen in tefluthrin intermediate synthesis . For example, Liu & Yan (2007) used methanol/ethyl acetate (5:1) recrystallization to purify derivatives . Purity is ensured via column chromatography (e.g., silica gel) or repeated recrystallization under controlled evaporation .

Q. What solvent systems are effective for growing single crystals of these derivatives for X-ray analysis?

- Methodological Answer : Slow evaporation from methanol/ethyl acetate (5:1) at room temperature yields high-quality crystals . Solvent polarity and evaporation rate are optimized to prevent rapid nucleation. For hygroscopic compounds, controlled humidity chambers or sealed tubes may be necessary .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in trifluoromethyl-containing compounds during refinement?

- Methodological Answer : Partial occupancy refinement in SHELXL97 models disorder, as seen in 3-(2-chloro-3,3,3-trifluoropropenyl) derivatives where fluorine atoms exhibit 50% occupancy . Constraints on displacement parameters (e.g., SIMU/DELU) and multi-scan absorption corrections (SADABS) reduce artifacts. Residual density maps (<0.5 eÅ⁻³) guide split-position assignments .

Q. What methodologies address discrepancies between computational and experimental dihedral angles in fluorinated aromatic systems?

- Methodological Answer : Gas-phase DFT calculations often neglect crystal packing forces, leading to deviations (e.g., experimental dihedral angles of 76.7° vs. computed values ). Hybrid QM/MM methods incorporating periodic boundary conditions reconcile these differences. Dispersion-corrected functionals (e.g., B3LYP-D3) improve accuracy .

Q. How do substituent variations on the trifluoropropenyl group affect molecular conformation and bioactivity in agrochemical intermediates?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, critical for pesticidal activity in tefluthrin derivatives . Substituent bulkiness (e.g., trifluoromethyl) alters dihedral angles between aromatic and cyclopropane rings (e.g., 76.7° in intermediates ), impacting binding to biological targets. Structure-activity relationship (SAR) studies guided by crystallographic data optimize these interactions .

Q. What are the best practices for optimizing data collection parameters to improve structural refinement accuracy in SHELXL?

- Methodological Answer : High redundancy (θmax = 25°, Rint < 0.03) and multi-scan absorption correction (SADABS) enhance data quality . Fine-focus sealed tube sources with graphite monochromators provide high-intensity radiation. Aim for data-to-parameter ratios >15:1 (e.g., 18.8 in agrochemical intermediates ) to ensure refinement reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.